molecular formula C6H12O6 B12409414 D-Mannose-d2

D-Mannose-d2

Cat. No.: B12409414
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-XLFLGBRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-d2 (6,6-D2, 98%) is a high-purity, isotopically labeled monosaccharide essential for advanced scientific research. With a chemical formula of C6H10D2O6 and 98% purity, this stable isotope-labeled analog of D-mannose is a critical tool in metabolic and biochemical studies . D-Mannose is a naturally occurring sugar, an epimer of glucose that is absorbed but not extensively metabolized by the human body, and is excreted in urine largely unchanged . Non-labeled D-mannose is widely recognized for its role in urinary tract health, where it acts by competitively inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to the urothelium. The mannose-sensitive FimH adhesin located on the tips of bacterial type 1 pili binds to exogenous D-mannose, preventing colonization and facilitating bacterial clearance . While the non-labeled form has these established biological roles, the deuterated this compound is specifically designed for research applications. It serves as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of mannose in complex biological samples. Furthermore, it is a vital tracer in Metabolic Flux Analysis (MFA), enabling researchers to map the intricate pathways of glycan and glycoprotein synthesis and to elucidate the unique pharmacokinetics of D-mannose, which, unlike glucose, is not a major source of energy but is preferentially incorporated into biomolecules . This compound is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2S,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-XLFLGBRISA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

C-1 Deuteration Using Sodium Borodeuteride

A widely adopted method for synthesizing D-Mannose-d2 involves introducing deuterium at the C-1 position through selective reduction of a ketone intermediate. The process, detailed in CN115896206A and CN102329340A , begins with protected D-mannose derivatives.

  • Benzylation : The hydroxyl groups of D-mannose are protected using benzyl bromide in the presence of sodium hydride and dimethylformamide (DMF). This step ensures regioselectivity during subsequent reactions.
  • Oxidation : The anomeric hydroxyl group (C-1) is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM). This yields a stable ketone intermediate.
  • Reduction : Sodium borodeuteride (NaBD₄) in a methanol-water mixture reduces the ketone to a secondary alcohol, introducing deuterium at C-1. This step achieves a 95% yield of α/β anomers, with α-D-Mannose-d2 as the predominant product.
  • Deprotection : Catalytic hydrogenation with palladium on carbon removes benzyl groups, yielding pure this compound.

Key Data :

Step Reagents/Conditions Yield Deuterium Position
Benzylation BnBr, NaH, DMF, RT 85% N/A
Oxidation PCC, DCM, 24 h 82% N/A
Reduction NaBD₄, MeOH/H₂O (9:1), 4 h 95% C-1
Deprotection Pd/C, H₂, MeOH 90% N/A

This method is favored for its high yield and scalability but requires meticulous handling of air-sensitive reagents like NaBD₄.

C-2 Deuteration via Epimerization and Reduction

An alternative approach targets the C-2 position using D-lyxose isomerase (LIase) to epimerize D-fructose to D-mannose, followed by deuteration.

  • Epimerization : D-Fructose is treated with LIase from Thermoflavimicrobium dichotomicum at 55°C and pH 6.5, achieving a 25.4% conversion to D-mannose.
  • Oxidation : The C-2 hydroxyl group is oxidized to a ketone using ammonium molybdate under acidic conditions (pH 2.0, 98°C).
  • Reduction : NaBD₄ selectively reduces the ketone, introducing deuterium at C-2 with 90% efficiency.

Challenges :

  • The equilibrium between D-fructose and D-mannose limits conversion rates.
  • Post-reduction purification requires simulated moving bed chromatography to separate this compound from unreacted substrates.

Chemoenzymatic Synthesis for C-6 Deuteration

Aldehyde Intermediate Reduction

Recent advances leverage chemoenzymatic strategies to introduce deuterium at C-6. The method, outlined in ACS Organic Letters , involves:

  • Protection : C-1 and C-2 hydroxyl groups of D-mannose are protected as benzyl ethers, while C-3 and C-4 form a benzylidene acetal.
  • Oxidation : The C-6 hydroxyl is oxidized to an aldehyde using Dess-Martin periodinane (DMP) in DCM.
  • Reduction : NaBD₄ reduces the aldehyde to a deuterated primary alcohol, yielding this compound with deuterium at C-6.
  • Deprotection : Acidic hydrolysis (3M H₂SO₄) removes protecting groups.

Advantages :

  • High diastereoselectivity (>95%) for C-6 deuteration.
  • Compatible with large-scale production due to minimal side reactions.

Comparative Analysis of Methods

Efficiency and Regioselectivity

Method Deuterium Position Yield Key Limitation
C-1 Reduction C-1 95% Requires multi-step protection
C-2 Epimerization C-2 25% Low conversion rates
C-6 Oxidation C-6 85% Sensitive to oxidation conditions

Industrial Applicability

  • Chemical Synthesis : Preferred for high-purity this compound but involves hazardous reagents (e.g., NaBD₄).
  • Chemoenzymatic : Eco-friendly but limited by enzyme stability and cost.

Chemical Reactions Analysis

Types of Reactions: D-Mannose-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as D-Mannitol-d2 and this compound esters .

Scientific Research Applications

Chemistry: D-Mannose-d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism. Its deuterated form allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is used to study the effects of deuterium on cellular processes. It is also employed in the investigation of glycosylation pathways and the role of mannose in protein folding and stability .

Medicine: this compound has potential therapeutic applications, particularly in the treatment of urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, preventing infection .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and as a starting material for the synthesis of other deuterated compounds .

Mechanism of Action

D-Mannose-d2 exerts its effects primarily through the inhibition of bacterial adhesion. When excreted in urine, it binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from attaching to the urothelium. This mechanism is particularly effective in preventing urinary tract infections .

Comparison with Similar Compounds

D-Mannose-d2 vs. D-Mannose
Property This compound D-Mannose
Molecular Formula C₆H₁₀D₂O₆ C₆H₁₂O₆
Molecular Weight (g/mol) 182.18 180.16
Isotopic Substitution Two deuterium atoms (C-2, C-8) None
Metabolic Stability Higher due to KIE Lower
NMR Signal Distinct deuterium splitting Standard proton signals
Applications Isotopic tracing, enzyme studies Dietary supplements, UTIs

Key Differences :

  • Metabolic Studies: this compound’s deuterium atoms slow enzymatic reactions, making it ideal for probing mannose metabolism in vivo .
  • Analytical Utility: Deuterium enhances NMR resolution by eliminating proton-proton coupling at substituted sites, a feature absent in non-deuterated D-mannose .
This compound vs. D-Glucose
Property This compound D-Glucose
Structural Isomerism C-2 epimer of D-glucose C-2 epimer of D-mannose
Deuterium Substitution Yes (C-2, C-8) No
Biological Role Less abundant in metabolism Primary energy source
Epimerase Affinity Lower turnover with epimerases Higher enzymatic activity

Key Differences :

  • Epimerization: this compound’s deuterium at C-2 reduces its interaction with epimerases like D-mannose 2-epimerase, unlike D-glucose, which readily converts to D-mannose in vivo .
  • Thermodynamic Stability : Deuterium increases the activation energy for ring-opening reactions, altering its reactivity compared to D-glucose .
This compound vs. Didanosine-d2
Property This compound Didanosine-d2
Class Deuterated sugar Deuterated nucleoside analog
Molecular Weight (g/mol) 182.18 262.23 (base + deuterium)
Applications Metabolic studies Antiviral drug research
Isotopic Positions C-2, C-8 Purine ring (positions 2, 8)

Key Differences :

  • Functional Use: While this compound is used for metabolic pathway analysis, Didanosine-d2 serves as a stable isotope internal standard in pharmacokinetics .
  • Structural Complexity: Didanosine-d2 includes a purine ring system, making it more chemically complex than the monosaccharide this compound.

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